molecular formula C11H15NO4S B3042351 Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate CAS No. 58827-89-7

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate

Cat. No.: B3042351
CAS No.: 58827-89-7
M. Wt: 257.31 g/mol
InChI Key: GRAKPWQWJZKXEH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of an ethyl ester group and a methylsulfonamido group attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

ethyl 2-[4-(methanesulfonamido)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-9-4-6-10(7-5-9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAKPWQWJZKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate typically involves the esterification of 4-(Methylsulfonamido)phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:

4-(Methylsulfonamido)phenylacetic acid+EthanolCatalystEthyl 2-[4-(Methylsulfonamido)phenyl]acetate+Water\text{4-(Methylsulfonamido)phenylacetic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 4-(Methylsulfonamido)phenylacetic acid+EthanolCatalyst​Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate is an organic compound with the molecular formula C11H15NO4SC_{11}H_{15}NO_4S and a molecular weight of 257.31 g/mol. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • This compound is used as an intermediate in synthesizing various organic compounds.

Biology

  • It is employed in studying enzyme inhibition and protein interactions.
  • The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development. The sulfonamide group contributes to its efficacy against Gram-positive and Gram-negative bacteria.

Medicine

  • It is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Sulfonamide derivatives, including this compound, have been studied for their anti-inflammatory properties, showing potential as selective inhibitors of cyclooxygenase-2 (COX-2), crucial in the inflammatory response.
  • Preliminary studies suggest that this compound may possess antitumor properties and have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Industry

  • It is utilized in producing specialty chemicals and pharmaceuticals.
  • This compound finds application in mesoporous materials, metals and metal alloys, nano minerals such as nanoclays, and OLED materials . It can be used as a dopant, host, HTMOLED intermediate, and other OLED-related materials .

Biological Activities

The biological activities of this compound can be categorized into anti-inflammatory, antimicrobial, and antitumor activities. The sulfonamide moiety enhances the compound's interaction with biological targets, leading to various pharmacological effects.

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness
Anti-inflammatoryHigh
AntimicrobialModerate
AntitumorPreliminary

Case Studies

Anti-inflammatory Effects

  • A study on sulfonamide derivatives, including this compound, demonstrated a significant reduction in inflammation markers in animal models of arthritis. The compound, administered at varying doses, showed a dose-dependent response in reducing edema and pain.

Antimicrobial Efficacy

  • In vitro assays revealed that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant bacterial infections.

Antitumor Activity

  • A recent investigation into the cytotoxic effects of this compound on human cancer cell lines showed promising results, with notable inhibition of cell viability observed at micromolar concentrations. Further studies are required to elucidate the underlying mechanisms and optimize therapeutic strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[4-(Methylsulfonyl)phenyl]acetate: Lacks the amido group, which may affect its reactivity and applications.

The presence of the methylsulfonamido group in this compound imparts unique properties, making it distinct from its analogs.

Biological Activity

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings from various sources.

Structure and Properties

This compound features a sulfonamide group which is known for its significant role in biological activity. The sulfonamide moiety enhances the compound's interaction with biological targets, leading to various pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

  • Sulfonamide derivatives have been extensively studied for their anti-inflammatory properties. This compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. Research indicates that compounds with similar structures exhibit significant inhibition of COX-2, leading to reduced inflammation .

2. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the presence of the sulfonamide group contributes to its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

3. Antitumor Activity

  • Preliminary studies indicate that this compound may possess antitumor properties. Compounds with similar structural features have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Effectiveness Reference
Anti-inflammatoryHigh
AntimicrobialModerate
AntitumorPreliminary

Case Studies

  • Anti-inflammatory Effects
    A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant reduction in inflammation markers in animal models of arthritis. The compound was administered at varying doses, showing a dose-dependent response in reducing edema and pain .
  • Antimicrobial Efficacy
    In vitro assays revealed that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests its potential application in treating resistant bacterial infections .
  • Antitumor Activity
    A recent investigation into the cytotoxic effects of this compound on human cancer cell lines showed promising results, with notable inhibition of cell viability observed at micromolar concentrations. Further studies are required to elucidate the underlying mechanisms and optimize therapeutic strategies .

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling methylsulfonamide derivatives with phenylacetic acid esters. A validated approach (applicable to analogous compounds) uses sodium persulfate in DMF to facilitate condensation between 4-(methylsulfonamido)benzaldehyde and ethyl acetoacetate derivatives. Key parameters include:

  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity .
    Optimization Strategies :
  • Use catalytic bases (e.g., triethylamine) to neutralize acidic byproducts.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
A multi-technique approach is critical:

Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles (e.g., 7–69° between aromatic rings). Use cryogenic conditions (100 K) to minimize thermal motion artifacts .

NMR spectroscopy :

  • 1H NMR : Confirm methylsulfonamido protons (δ 2.8–3.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm).
  • 13C NMR : Identify carbonyl carbons (δ 170–175 ppm) and sulfonamide sulfur environments .

Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 271.96) .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
  • Waste disposal : Segregate organic waste and incinerate via certified hazardous waste contractors.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

How can crystallization challenges (e.g., polymorphism) be addressed for this compound?

Methodological Answer:

  • Solvent screening : Test polar (ethanol, acetone) vs. nonpolar (toluene, hexane) solvents. Ethyl acetate often yields monoclinic crystals suitable for SC-XRD .
  • Temperature gradient methods : Slow cooling (0.5°C/min) from saturated solutions minimizes defects.
  • Additive screening : Trace surfactants (e.g., PEG-400) can stabilize specific polymorphs.
    Case Study : A related dimethylamino analog crystallized in P1 space group with triclinic symmetry (a = 8.72 Å, b = 10.41 Å, α = 79.3°) under similar conditions .

What computational strategies are effective for modeling non-covalent interactions (e.g., C–H⋯O) in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate interaction energies.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 15–20% H-bond contribution in analogous sulfonamides) .
  • Molecular dynamics (MD) : Simulate packing motifs under varying temperatures (100–300 K) to assess lattice stability .

How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

Cross-validation : Compare SC-XRD bond distances with DFT-optimized geometries.

Dynamic NMR : For fluxional behavior (e.g., rotamers), perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures.

Solid-state NMR : Resolve discrepancies between solution and solid-state conformations.
Example : A dimethylamino analog showed torsional angle discrepancies (Δ = 1.2°) between X-ray and DFT, attributed to crystal packing forces .

What mechanistic insights exist for the bioactivity of methylsulfonamido derivatives in pharmacological studies?

Methodological Answer:

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or HIV protease using fluorogenic substrates. IC50 values correlate with sulfonamide substituent electronegativity .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR); methylsulfonamido groups form hydrogen bonds with Arg120/Arg513 residues.
  • ADMET profiling : Assess metabolic stability via liver microsome assays; ester groups may hydrolyze rapidly in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
Reactant of Route 2
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Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate

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